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Abstract
OSI-7904L is a novel, liposome-encapsulated formulation of the potent and specific

thymidylate synthase (TS) inhibitor, OSI-7904 (also known as 1843U89 and GW1843). This

document provides a comprehensive technical overview of the mechanism of action of OSI-
7904L, detailing its molecular interactions, cellular effects, and pharmacological properties.

OSI-7904 is a noncompetitive inhibitor of human TS with a Ki of 90 pM.[1][2] Unlike many other

folate analog TS inhibitors, its potent inhibitory activity is not dependent on intracellular

polyglutamation.[3] By inhibiting TS, OSI-7904L blocks the sole de novo pathway for

thymidylate synthesis, leading to depletion of deoxythymidine triphosphate (dTTP), subsequent

inhibition of DNA synthesis and repair, and ultimately, cell death. This guide consolidates key

preclinical and clinical data, presenting it in a structured format with detailed experimental

protocols and visual representations of the underlying biological pathways and experimental

workflows.

Core Mechanism of Action: Thymidylate Synthase
Inhibition
OSI-7904, the active component of OSI-7904L, is a benzoquinazoline folate analog that acts

as a potent, noncompetitive inhibitor of thymidylate synthase (TS).[1][4] TS is a critical enzyme

in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for
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DNA synthesis.[1] The enzyme catalyzes the reductive methylation of deoxyuridine

monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2-THF).

Molecular Interaction with Thymidylate Synthase
OSI-7904 binds tightly to human TS with a dissociation constant (Ki) of 90 pM.[1][2] The

inhibition is noncompetitive with respect to the folate cofactor, (6R,S)-5,10-

methylenetetrahydrofolate.[1][2] This noncompetitive nature suggests that OSI-7904 binds to a

site on the enzyme distinct from the cofactor binding site. The potent inhibition of TS by OSI-

7904 leads to a rapid depletion of the intracellular pool of dTMP, and consequently dTTP, which

is a necessary building block for DNA replication and repair. The cellular growth inhibition

caused by OSI-7904 can be reversed by the addition of thymidine, indicating that TS is the sole

intracellular target of the compound.[1][2]

Signaling Pathway of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by OSI-7904L has profound downstream effects on

cellular metabolism and proliferation. The following diagram illustrates the central role of TS in

nucleotide synthesis and the impact of its inhibition by OSI-7904.
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Figure 1: OSI-7904L Mechanism of Action on Thymidylate Synthase Pathway.
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Cellular Pharmacology
Cellular Uptake and Metabolism
OSI-7904 enters cells via the reduced folate carrier (RFC), a transport system also utilized by

methotrexate and endogenous folates.[1][2] It is a good substrate for folylpolyglutamate

synthetase (FPGS), the enzyme responsible for adding glutamate residues to intracellular

folates.[1][3] While polyglutamation is crucial for the activity of many antifolates, OSI-7904's

parent form is as potent an inhibitor of TS as its polyglutamated forms.[3] However,

polyglutamation likely contributes to the cellular retention of the drug, prolonging its inhibitory

effect.[3]

In Vitro Cytotoxicity
OSI-7904 has demonstrated potent growth inhibitory activity against a panel of human cancer

cell lines, with IC50 values consistently below 1 µM.[1]

Cell Line Cancer Type IC50 (µM)

MOLT-4 Acute lymphoblastic leukemia < 1

HCT-8 Ileocecal adenocarcinoma < 1

SW480 Colon adenocarcinoma < 1

Additional Human Cell Lines Various < 1

Table 1: In Vitro Cytotoxicity of

OSI-7904 in Human Cancer

Cell Lines.[1]

Preclinical In Vivo Antitumor Activity
Preclinical studies in murine xenograft models have demonstrated the antitumor efficacy of

OSI-7904L.[2] Initial in vivo studies with the non-liposomal OSI-7904 showed significant

antitumor activity against a human thymidine kinase-deficient cell line, which was used to

overcome challenges related to murine folate transport and high circulating thymidine levels in

mice.[1][2] The liposomal formulation, OSI-7904L, was developed to enhance the

pharmacokinetic profile and tumor localization of the active drug.
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Clinical Pharmacology and Pharmacokinetics
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and

pharmacokinetics of OSI-7904L, both as a single agent and in combination with other

chemotherapeutics like cisplatin.[5][6]

Parameter Value

Recommended Phase II Dose (single agent) 12 mg/m²

Recommended Phase II Dose (with Cisplatin) 7.5 mg/m² (with 75 mg/m² Cisplatin)

Administration 30-minute intravenous infusion every 21 days

Dose-Limiting Toxicities
Fatigue, nausea, vomiting, neutropenia,

mucositis, rash

Terminal Half-life (1843U89) 7.72 ± 4.09 h

Clearance (1843U89) 47.1 ± 21.7 ml/min/m²

Volume of Distribution at Steady State

(1843U89)
16.7 ± 8.8 liter/m²

Table 2: Summary of Clinical Pharmacological

Data for OSI-7904L.[5][6]

The liposomal formulation of OSI-7904L alters the disposition of the parent drug, resulting in a

prolonged plasma residence time.[5]

Experimental Protocols
Thymidylate Synthase Inhibition Assay
The inhibitory activity of OSI-7904 against human TS was determined using a

spectrophotometric assay that measures the increase in absorbance at 340 nm resulting from

the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate.

Protocol Outline:

Enzyme Preparation: Recombinant human thymidylate synthase is purified.
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Reaction Mixture: A reaction mixture is prepared containing buffer, dUMP, (6R,S)-5,10-

methylenetetrahydrofolate, and varying concentrations of OSI-7904.

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The

change in absorbance at 340 nm is monitored over time.

Data Analysis: Ki values are calculated from the reaction rates at different inhibitor

concentrations using appropriate enzyme kinetic models.
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Figure 2: Experimental Workflow for Thymidylate Synthase Inhibition Assay.

Cell Growth Inhibition Assay
The cytotoxic effects of OSI-7904 on various cancer cell lines were determined using a

standard cell viability assay.
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Protocol Outline:

Cell Seeding: Human tumor cell lines are seeded into 96-well plates and allowed to attach

overnight.

Drug Treatment: Cells are exposed to a range of OSI-7904 concentrations for a specified

period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a

fluorescence-based assay.

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated

control cells. IC50 values are determined by plotting the percentage of inhibition against the

drug concentration and fitting the data to a dose-response curve.

Conclusion
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase

inhibitor. Its mechanism of action is well-defined, involving the specific inhibition of the sole de

novo pathway for thymidylate synthesis, leading to the arrest of DNA synthesis and subsequent

cell death. The parent compound, OSI-7904, exhibits high potency against human TS and

broad-spectrum anti-proliferative activity against various human cancer cell lines in vitro. The

liposomal delivery system of OSI-7904L is designed to optimize the pharmacokinetic properties

of the drug. The preclinical and clinical data summarized in this guide provide a solid

foundation for the continued investigation and development of OSI-7904L as a targeted

anticancer agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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